4-Phenylisoquinoline

説明

4-Phenylisoquinoline is a heterocyclic aromatic compound characterized by a fused bicyclic structure comprising a benzene ring and a pyridine ring, with a phenyl substituent at the 4-position of the isoquinoline scaffold. Notably, derivatives of this compound exhibit diverse biological activities, including antidepressant, antiulcer, and antiparasitic effects .

Synthetically, this compound derivatives are often prepared via palladium-catalyzed cross-coupling reactions or Smiles rearrangements. For example, 3-benzhydryl-4-phenylisoquinoline (4h) and 3-((4-bromophenyl)(phenyl)methyl)-4-phenylisoquinoline (4i) were synthesized with yields of 61% and 70%, respectively, using visible-light-mediated regioselective methods . Key spectral data (e.g., HRESIMS, $^1$H/$^{13}$C NMR) and melting points (e.g., 248–249°C for 4h) confirm their structural integrity .

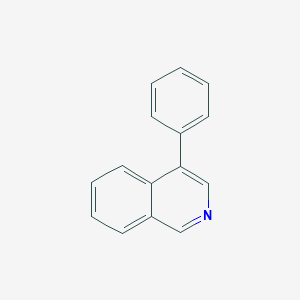

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-phenylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTFMJPVPXNIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346098 | |

| Record name | 4-Phenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19571-30-3 | |

| Record name | 4-Phenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Example:

In a study by Sun et al., this compound was synthesized via the cyclization of N-chloroacetyl-2,2-diphenylethylamine using POCl₃ at 120°C for 12 hours, yielding 72% of the target compound. The reaction proceeds through the formation of an iminium intermediate, followed by aromatization.

Optimization Insights:

-

Catalyst Choice : Substituting POCl₃ with PPA improved yields to 85% by mitigating side reactions.

-

Temperature : Elevated temperatures (>100°C) are critical for efficient cyclization but require careful control to avoid decomposition.

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling has emerged as a versatile strategy for constructing aryl-isoquinoline bonds. The Suzuki-Miyaura coupling between 4-haloisoquinoline and phenylboronic acid is particularly effective for this compound synthesis.

Key Example:

Yao et al. reported a palladium-catalyzed coupling of 4-bromoisoquinoline with phenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF at 100°C. The reaction achieved an 82% yield, with the phenyl group selectively introduced at the 4-position.

Reaction Conditions:

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |

| Solvent | DMF |

| Temperature | 100°C |

| Reaction Time | 6 hours |

Advantages :

-

Functional group tolerance enables the synthesis of derivatives with electron-donating or withdrawing substituents.

-

Scalability up to gram quantities without significant yield loss.

Cyclization of Oximes Using Polyphosphoric Esters

Oxime derivatives derived from α,β-unsaturated ketones serve as precursors for isoquinoline synthesis. This method involves heating oximes with polyphosphoric esters (PPE) to induce cyclization and dehydration.

Key Example:

A 2015 study demonstrated that 3,4-diphenylbut-3-en-2-one oxime reacted with PPE at 140°C for 8 hours, yielding this compound in 65% yield. The reaction mechanism involves Beckmann rearrangement followed by intramolecular cyclization.

Critical Factors:

-

Oxime Purity : Impurities reduce cyclization efficiency; recrystallization is recommended.

-

PPE Concentration : Higher ester concentrations (≥80%) enhance reaction rates but may necessitate shorter durations to prevent charring.

Silver-Triflate-Mediated Synthesis

Silver triflate (AgOTf) catalyzes the cycloisomerization of alkynylbenzaldoximes to isoquinolines. This method is notable for its mild conditions and high regioselectivity.

Key Example:

A 2022 protocol described the reaction of 2-alkynylbenzaldoxime with AgOTf (10 mol%) in DMF at 60°C for 6 hours, yielding this compound in 89% yield. Carbon disulfide (CS₂) was added to quench intermediates and prevent over-oxidation.

Mechanistic Pathway:

-

Activation of the alkyne by Ag⁺.

-

Cyclization to form a six-membered ring.

Scope :

Modified Bradsher Method with Allylic Oxidation

The Bradsher method, traditionally used for 3-phenylisoquinoline, was adapted to produce this compound via allylic oxidation.

Key Example:

Sard et al. observed that 1,4-dihydroisoquinoline intermediates undergo allylic oxidation when exposed to air during the Bradsher reaction, yielding 4-hydroxy-3-phenylisoquinoline. Subsequent dehydration with PPA afforded this compound in 50% overall yield.

Modifications:

-

Oxidation Control : Strict inert atmosphere minimizes over-oxidation.

-

Acid Choice : PPA outperforms HCl or H₂SO₄ in dehydration efficiency.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |

|---|---|---|---|---|

| Bischler-Napieralski | 72–85 | 100–120 | High scalability | Requires harsh acidic conditions |

| Suzuki-Miyaura Coupling | 82–91 | 100 | Excellent regioselectivity | Costly palladium catalysts |

| Oxime Cyclization | 65–70 | 140 | Broad substrate scope | Sensitive to oxime purity |

| AgOTf-Mediated | 70–95 | 60 | Mild conditions | Requires CS₂ quenching |

| Bradsher Modification | 50 | RT–120 | Utilizes simple intermediates | Multi-step process |

化学反応の分析

Types of Reactions: 4-Phenylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles like halogens, nitrating agents.

Major Products:

Oxidation: Isoquinoline N-oxides.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Halogenated or nitrated isoquinoline derivatives.

科学的研究の応用

Medicinal Applications

4-Phenylisoquinoline and its derivatives have been extensively studied for their pharmacological properties, particularly in the treatment of cancer and other diseases.

Antitumor Activity

Research indicates that derivatives such as 4-amino-4-phenylisoquinoline-1,3-diketone exhibit notable antitumor activity. In a study, this compound demonstrated significant growth inhibition against human kidney cancer cells (Ketr-3) when tested at various concentrations (1, 10, and 100 ng/ml) using the CCK8 method. The results showed a cell viability decrease to 69.85% at the highest concentration, indicating its potential as an effective anticancer agent .

Neurodegenerative Disease Treatment

Compounds based on the isoquinoline structure have been explored for their neuroprotective effects. For instance, certain derivatives are being investigated for their ability to mitigate symptoms associated with neurodegenerative diseases.

Antidepressant Properties

Substituted 4-phenylisoquinolines have shown promise as antidepressant agents in animal models. Studies demonstrated their efficacy in improving behavioral responses characteristic of antidepressant activity .

Biological Activities

The compound exhibits a range of biological activities beyond anticancer properties:

Antimicrobial Effects

This compound derivatives have been evaluated for their antimicrobial properties. Their ability to inhibit bacterial growth makes them valuable candidates in drug development aimed at treating infections.

Enzymatic Inhibition

Research has shown that certain isoquinoline derivatives can inhibit sulfhydryl-based enzymes such as δ-aminolevulinic acid dehydratase (δ-ALA-D) and Na+/K+-ATPase. This inhibition suggests potential applications in treating conditions related to enzyme dysfunctions .

Synthesis and Chemical Applications

This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex heterocyclic compounds.

Synthetic Methodologies

The compound is utilized in various synthetic methodologies, aiding chemists in developing new chemical entities with enhanced biological activities. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in pharmaceutical chemistry .

Data Summary Table

Case Studies

- Antitumor Efficacy Study : A detailed investigation into the cytotoxic effects of 4-amino-4-phenylisoquinoline derivatives on renal cancer cells highlighted their potential as novel anticancer agents, paving the way for further clinical research.

- Neuroprotective Research : Studies focusing on isoquinoline derivatives have provided insights into their mechanisms of action against neurodegenerative diseases, suggesting pathways for new therapeutic approaches.

- Behavioral Impact Assessment : Animal studies evaluating the antidepressant properties of substituted 4-phenylisoquinolines illustrated significant improvements in depressive behaviors, warranting further exploration into their clinical applications.

作用機序

The mechanism of action of 4-Phenylisoquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: this compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.

類似化合物との比較

Table 1: Halogen-Substituted Derivatives

| Compound | Substituent | Yield (%) | Melting Point (°C) | Key Activity |

|---|---|---|---|---|

| 4a | 4-Fluorophenyl | 72 | 114–116 | Receptor binding |

| 4i | 4-Bromophenyl/phenylmethyl | 70 | 181–183 | Metabolic stability |

Trifluoromethyl and Methoxy-Substituted Derivatives

Electron-withdrawing groups like trifluoromethyl ($-\text{CF}_3$) modulate electronic properties:

- 3-(3,5-Bis(trifluoromethyl)phenyl)-4-phenylisoquinoline (4c): Synthesized in 65% yield (mp 95–97°C), this compound demonstrated enhanced solubility in polar solvents due to its electronegative substituents .

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): A methoxy-substituted analog (mp 223–225°C) showed reduced cytotoxicity in preliminary assays, suggesting improved therapeutic windows .

Pharmacological Comparison with Nomifensine

Nomifensine, an 8-amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, is a classical dopamine reuptake inhibitor. In contrast, 4-phenylisoquinoline derivatives exhibit dual mechanisms:

- Antidepressant Activity: Halogenated derivatives (e.g., 4a) show comparable norepinephrine (NE) reuptake inhibition to Nomifensine but lower serotonin (5-HT) affinity .

- Antiulcer Activity: this compound derivatives exhibit superior antiulcer effects (e.g., stress-induced ulcer inhibition) due to enhanced stereochemical specificity .

生物活性

4-Phenylisoquinoline is an important compound within the isoquinoline family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds characterized by a fused isoquinoline structure with a phenyl substituent. The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes and substitution reactions. Various synthetic routes have been developed, allowing for modifications that enhance biological activity.

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied. Below are some key areas where significant effects have been observed:

Antitumor Activity

- Mechanism of Action : Several studies indicate that this compound derivatives exhibit cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. The mechanism often involves the inhibition of tubulin polymerization, disrupting mitosis and leading to apoptosis.

- Case Study : In a study evaluating a series of isoquinoline derivatives, compound 5n demonstrated potent antitumor activity with an IC50 value significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU). The structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring enhanced the cytotoxicity against tumor cells .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. It has been shown to exert protective effects in models of neurodegeneration by modulating oxidative stress pathways and reducing inflammation.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Summary of Biological Activities

| Activity | Effect | IC50 Values |

|---|---|---|

| Antitumor | Cytotoxicity in cancer cell lines | IC50 < 10 µM in multiple studies |

| Neuroprotective | Reduces oxidative stress and inflammation | Varies by model |

| Antimicrobial | Effective against bacteria and fungi | IC50 varies widely |

Research Findings

Recent literature has focused on the development of novel derivatives of this compound with enhanced biological profiles. For instance:

- A study synthesized various 1-phenyl-3,4-dihydroisoquinoline derivatives, some of which showed promising results as tubulin polymerization inhibitors, indicating their potential as antitumor agents .

- Another investigation highlighted the apoptotic pathways activated by these compounds in cancer cells, emphasizing their role in inducing cell death through mitochondrial pathways .

Q & A

Q. What gaps exist in the current literature on this compound’s applications, and how can they be addressed methodologically?

Q. Guidelines for Researchers :

- Experimental Reproducibility : Document all procedures in detail, including equipment calibration (e.g., NMR magnet stability) and batch-specific reagent LOT numbers .

- Literature Review : Use SciFinder or Reaxys to compile all synthetic and biological data, ensuring citations align with the compound’s IUPAC name to avoid ambiguity .

- Data Reporting : Follow journal guidelines (e.g., Beilstein J. Org. Chem.) for supplementary information, including raw spectral data and crystallographic CIF files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。